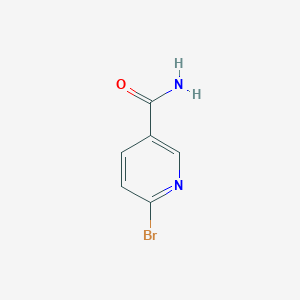

6-Bromonicotinamide

Description

BenchChem offers high-quality 6-Bromonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZXTXZEQGKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593592 | |

| Record name | 6-Bromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889676-37-3 | |

| Record name | 6-Bromopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromonicotinamide from Nicotinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 6-bromonicotinamide, a valuable building block in medicinal chemistry and drug development. The synthesis commences from readily available nicotinic acid and proceeds through a multi-step sequence involving chlorination, amidation, amination, and a concluding Sandmeyer reaction. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and essential analytical characterization methods. The content is curated to provide researchers and process chemists with the requisite knowledge for the successful and safe execution of this synthesis.

Introduction: The Significance of 6-Bromonicotinamide

6-Bromonicotinamide is a key heterocyclic intermediate, the utility of which is well-established in the synthesis of a diverse array of biologically active molecules. The presence of the bromine atom at the 6-position of the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the facile introduction of molecular complexity, making 6-bromonicotinamide a sought-after precursor in the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators. This guide delineates a logical and reproducible synthetic strategy to access this important compound.

Strategic Overview of the Synthetic Pathway

The direct bromination of the nicotinamide ring at the 6-position is challenging due to the electron-deficient nature of the pyridine nucleus. Therefore, a more strategic, multi-step approach is employed. The chosen synthetic route, commencing from nicotinic acid, is designed to progressively install the required functionalities, culminating in the target molecule, 6-bromonicotinamide. The overall transformation is depicted below:

Caption: Overall synthetic scheme for 6-Bromonicotinamide.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for each transformation in the synthetic sequence. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 6-Chloronicotinic Acid

The initial steps of the synthesis focus on the preparation of 6-chloronicotinic acid, a key intermediate. This can be achieved from nicotinic acid via a two-step process involving hydroxylation followed by chlorination.

Step 1: Synthesis of 6-Hydroxynicotinic Acid

A common method for the synthesis of 6-hydroxynicotinic acid is through the oxidation of 2-methyl-5-ethylpyridine followed by cyclization, or more directly through the hydrolysis of 6-chloronicotinonitrile. For the purpose of this guide, we will assume the availability of 6-hydroxynicotinic acid as a starting material, as it is commercially available.

Step 2: Synthesis of 6-Chloronicotinic Acid from 6-Hydroxynicotinic Acid

The chlorination of 6-hydroxynicotinic acid is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Materials:

-

6-Hydroxynicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Toluene

-

Ice-water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxynicotinic acid (1.0 eq) in toluene.

-

Add triethylamine (1.1 eq) to the suspension.

-

Carefully add phosphorus oxychloride (2.0-3.0 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

-

Adjust the pH of the aqueous solution to approximately 2-3 with concentrated hydrochloric acid.

-

The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloronicotinic acid.

-

Synthesis of 6-Chloronicotinamide

The conversion of the carboxylic acid to the primary amide is a straightforward process, typically involving the activation of the carboxylic acid followed by reaction with ammonia.

-

Materials:

-

6-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Aqueous ammonia (NH₄OH)

-

-

Procedure:

-

Suspend 6-chloronicotinic acid (1.0 eq) in dichloromethane.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride.

-

The crude acid chloride is then dissolved in dichloromethane and added dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia (excess).

-

The reaction mixture is stirred vigorously for 1-2 hours.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 6-chloronicotinamide.

-

Synthesis of 6-Aminonicotinamide

This step involves a nucleophilic aromatic substitution of the chloride with an amino group. This reaction often requires elevated temperatures and pressures, or the use of a catalyst.

-

Materials:

-

6-Chloronicotinamide

-

Aqueous ammonia (concentrated)

-

Copper(I) oxide (Cu₂O) (optional, as catalyst)

-

A sealed pressure vessel (autoclave)

-

-

Procedure:

-

Place 6-chloronicotinamide (1.0 eq) and concentrated aqueous ammonia into a pressure vessel.

-

If desired, add a catalytic amount of copper(I) oxide.

-

Seal the vessel and heat it to 120-150 °C for 12-24 hours. The internal pressure will increase significantly.

-

After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

-

The reaction mixture is concentrated under reduced pressure to remove excess ammonia.

-

The resulting solid is then purified by recrystallization from a suitable solvent (e.g., water or ethanol) to give 6-aminonicotinamide.[1][2][3]

-

Synthesis of 6-Bromonicotinamide via Sandmeyer Reaction

The final step is the conversion of the amino group of 6-aminonicotinamide to a bromo group using the Sandmeyer reaction. This involves the formation of a diazonium salt intermediate, followed by its decomposition in the presence of a copper(I) bromide solution.

Caption: Mechanism of the Sandmeyer reaction for 6-aminonicotinamide.

-

Materials:

-

6-Aminonicotinamide

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

-

Procedure:

-

Diazotization:

-

In a beaker, suspend 6-aminonicotinamide (1.0 eq) in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be clear.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 6-bromonicotinamide.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 6-bromonicotinamide as a solid.

-

-

Analytical Characterization

The identity and purity of the synthesized 6-bromonicotinamide should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show three aromatic protons in the pyridine ring system, with chemical shifts and coupling constants consistent with the 2,4,5-trisubstituted pattern. The amide protons will appear as broad singlets. |

| ¹³C NMR | The spectrum will display six distinct carbon signals, including the carbonyl carbon of the amide and the carbon atom attached to the bromine. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide, and C-Br stretching. |

| Melting Point | The purified compound should have a sharp and defined melting point, which can be compared to literature values. |

Safety and Handling

The synthesis of 6-bromonicotinamide involves the use of hazardous chemicals and potentially energetic intermediates. It is imperative that all operations are conducted with strict adherence to safety protocols.

-

Corrosive Reagents: Phosphorus oxychloride, thionyl chloride, and hydrobromic acid are highly corrosive and should be handled with extreme care, using appropriate gloves, eye protection, and a fume hood.

-

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. They are generally unstable at elevated temperatures. It is crucial to maintain low temperatures (0-5 °C) during their formation and to use them immediately in the subsequent reaction without isolation.

-

Pressure Reactions: The amination step in a sealed vessel generates high pressure. Ensure the pressure vessel is rated for the expected temperature and pressure and is operated by trained personnel.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 6-bromonicotinamide from nicotinic acid derivatives. By carefully controlling the reaction conditions at each stage, researchers can obtain this valuable synthetic intermediate in good yield and high purity. The foundational principles and practical protocols presented herein are intended to empower chemists in their pursuit of novel molecular entities with potential therapeutic applications.

References

-

PubChem. 6-Aminonicotinamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

YouTube. Nucleophilic aromatic substitutions. [Link]

-

ResearchGate. A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. [Link]

-

ResearchGate. Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. [Link]

-

Justia Patents. Process for preparation of aromatic halides from aromatic amines. [Link]

Sources

A Senior Application Scientist's Technical Guide to 6-Bromonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Halogenated Nicotinamide

In the landscape of modern medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and specificity. 6-Bromonicotinamide, a halogenated derivative of the essential vitamin B3, nicotinamide, has emerged as a molecule of significant interest. The introduction of a bromine atom at the 6-position of the pyridine ring imparts unique electronic properties and provides a versatile chemical handle for further synthetic transformations. This guide offers an in-depth technical overview of 6-Bromonicotinamide, from its fundamental properties and sourcing to its pivotal role as a foundational scaffold in the development of targeted therapeutics, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.

Part 1: Core Compound Specifications and Supplier Information

Accurate identification and reliable sourcing of starting materials are the cornerstones of reproducible scientific research. This section provides the essential identifiers for 6-Bromonicotinamide and a list of reputable suppliers.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 6-Bromonicotinamide | [1] |

| CAS Number | 889676-37-3 | [1] |

| Molecular Formula | C6H5BrN2O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Synonyms | 6-Bromopyridine-3-carboxamide, 6-Brominicinamide | [1] |

Table 2: Representative Supplier Information

| Supplier | Purity | Notes |

| Chem-Impex | ≥ 99% (HPLC) | A key supplier for pharmaceutical research compounds.[2] |

| ChemicalBook | ≥ 98% | An online marketplace with multiple listed suppliers.[1] |

| Zhuozhou Wenxi Import and Export Co., Ltd. | 99%+ HPLC | A China-based supplier listed on ChemicalBook.[1] |

| Career Henan Chemical Co. | >98% | Another reagent supplier based in China.[1] |

Note: Purity and availability are subject to lot-to-lot variability and should be confirmed with the supplier.

Part 2: Synthesis of 6-Bromonicotinamide - A Generalized Protocol

While a variety of synthetic routes to substituted nicotinamides exist, a common and logical approach for the preparation of 6-Bromonicotinamide involves the conversion of its corresponding carboxylic acid, 6-bromonicotinic acid. This transformation from a carboxylic acid to a primary amide is a fundamental reaction in organic synthesis.

Experimental Protocol: Amidation of 6-Bromonicotinic Acid

This protocol describes a generalized, two-step, one-pot procedure for the synthesis of 6-Bromonicotinamide from 6-bromonicotinic acid.

-

Activation of the Carboxylic Acid:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 6-bromonicotinic acid in an anhydrous aprotic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a slight excess (1.1-1.2 equivalents) of a chlorinating agent, such as oxalyl chloride or thionyl chloride, dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride to facilitate the reaction.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until the evolution of gas ceases. This process forms the acyl chloride intermediate.

-

-

Amidation:

-

In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%).

-

Cool the acyl chloride solution back down to 0 °C.

-

Slowly and carefully add an excess of the concentrated ammonia solution to the stirred acyl chloride solution. This reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is then quenched with water and the organic layer is separated.

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude 6-Bromonicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Logical Workflow for the Synthesis of 6-Bromonicotinamide:

Caption: Generalized synthetic workflow for 6-Bromonicotinamide.

Part 3: The Role of 6-Bromonicotinamide in PARP Inhibition

The primary application of 6-Bromonicotinamide in drug discovery is as a key structural motif for the development of PARP inhibitors.[2] PARP enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks.[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[4]

The nicotinamide moiety of 6-Bromonicotinamide mimics the nicotinamide portion of the natural PARP substrate, NAD+, allowing it to bind to the enzyme's active site.[5] The bromine atom at the 6-position serves as a crucial point for further chemical elaboration, enabling the synthesis of more potent and selective PARP inhibitors.[2]

The PARP Signaling Pathway in DNA Repair:

Caption: The role of PARP1 in DNA repair and its inhibition.

Part 4: In-Vitro PARP1 Inhibition Assay - A Detailed Protocol

To evaluate the efficacy of novel compounds derived from 6-Bromonicotinamide as PARP1 inhibitors, a robust in-vitro enzymatic assay is essential. The following protocol describes a commonly used chemiluminescent assay format.

Experimental Protocol: PARP1 Chemiluminescent Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl (pH 7.5) with 10 mM MgCl2.

-

Histone-Coated Plates: Use pre-coated 96-well plates with histones.

-

PARP1 Enzyme: Prepare a working solution of recombinant human PARP1 in the assay buffer (e.g., 0.6 nM).

-

Activated DNA: Use sheared salmon sperm DNA as an activator for PARP1 (e.g., 0.25 mg/mL).

-

Biotinylated NAD+: Prepare a working solution of biotinylated NAD+ (e.g., 50 µM).

-

Test Compounds: Prepare serial dilutions of the test compounds (and a known PARP inhibitor as a positive control, e.g., Olaparib) in the assay buffer containing a small percentage of DMSO.

-

Detection Reagents: Streptavidin-HRP conjugate and a suitable chemiluminescent HRP substrate.

-

Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST).

-

-

Assay Procedure:

-

Add 25 µL of the test compound dilutions or vehicle control to the wells of the histone-coated plate.

-

Prepare a master mix containing the PARP1 enzyme and activated DNA in the assay buffer. Add 12.5 µL of this master mix to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the biotinylated NAD+ solution to each well.

-

Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction to proceed.

-

Stop the reaction by washing the plate three times with 200 µL of PBST per well.

-

Add 100 µL of a diluted solution of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with 200 µL of PBST per well.

-

Add 100 µL of the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the background (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion: A Versatile Scaffold for Future Drug Discovery

6-Bromonicotinamide represents a valuable and versatile building block for medicinal chemists. Its utility as a readily modifiable scaffold for the development of potent PARP inhibitors underscores its importance in the field of oncology. The technical information and protocols provided in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize 6-Bromonicotinamide in their drug discovery endeavors, paving the way for the development of next-generation targeted therapies.

References

-

Boyer, J. H., & Schoen, W. (n.d.). 6-HYDROXYNICOTINIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

-

Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.

-

MDPI. (2020, December 10). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]

-

MDPI. (2021, July 15). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 6-Bromonicotinic Acid. Retrieved from [Link]

- Langelier, M. F., et al. (2018). NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains. Journal of Biological Chemistry, 293(25), 9645–9656.

-

National Center for Biotechnology Information. (n.d.). 6-Bromonicotinic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.

- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.

-

Chemsrc. (n.d.). 6-Bromonicotinic acid | CAS#:6311-35-9. Retrieved from [Link]

-

ResearchGate. (2020, May 1). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 6-Bromonicotinamide Derivatives

This guide provides an in-depth exploration of the primary mechanism of action for 6-Bromonicotinamide derivatives, a class of molecules that has garnered significant attention in the field of oncology. As researchers and drug development professionals, understanding the intricate molecular interactions and cellular consequences of these compounds is paramount for their effective application and the development of next-generation therapeutics. This document will delve into the core directive of these derivatives as potent enzyme inhibitors, with a primary focus on their well-established role in the context of DNA repair and cancer therapy.

Part 1: The Core Directive - Competitive Inhibition of PARP Enzymes

The principal mechanism of action for many biologically active 6-Bromonicotinamide derivatives is the competitive inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2][3] These enzymes play a crucial role in the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[4][5]

The structural similarity of nicotinamide derivatives to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP, is the foundation of their inhibitory action.[2][5] By binding to the catalytic domain of PARP, these derivatives prevent the binding of NAD+ and the subsequent synthesis of poly(ADP-ribose) (PAR) chains.[1][3] This PARylation process is a critical signaling event that recruits other DNA repair proteins to the site of damage.[3][4]

The Concept of Synthetic Lethality: A Targeted Approach to Cancer Therapy

The therapeutic efficacy of PARP inhibitors, including 6-Bromonicotinamide derivatives, is exquisitely demonstrated in cancers harboring defects in the Homologous Recombination (HR) pathway for DNA double-strand break (DSB) repair.[1][3][5] A prime example is cancers with mutations in the BRCA1 or BRCA2 genes.[1][3][6]

This targeted approach is based on the principle of "synthetic lethality," where the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not.[3][4] In a healthy cell, if the HR pathway is deficient, the BER pathway, mediated by PARP, can still repair DNA damage, allowing the cell to survive. Conversely, if PARP is inhibited, the HR pathway can compensate for the repair of DSBs that arise from stalled replication forks.

However, in cancer cells with a pre-existing HR deficiency (e.g., BRCA1/2 mutations), the inhibition of PARP by a 6-Bromonicotinamide derivative creates a synthetic lethal scenario. The cell's inability to repair SSBs via the BER pathway leads to their accumulation and subsequent collapse of replication forks during cell division, resulting in DSBs.[3][7] With a compromised HR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptosis (programmed cell death).[4][6]

Part 2: Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of PARP Inhibition and Synthetic Lethality

Caption: PARP inhibition in HR-deficient cancer cells leads to synthetic lethality.

Experimental Workflow for Assessing PARP Inhibition

Caption: A typical workflow to assess the efficacy of a PARP inhibitor in vitro.

Part 3: Quantitative Data and Experimental Protocols

Potency of 6-Bromonicotinamide Derivatives as PARP Inhibitors

The efficacy of PARP inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). These values provide a standardized measure of a compound's potency.

| Compound | Target(s) | Ki (nM) | Cell Line | IC50 (nM) | Reference |

| BMN 673 | PARP1/2 | 1.20 (PARP1), 0.85 (PARP2) | LoVo | N/A | [1] |

This table is illustrative. A comprehensive study would include a broader range of derivatives and cell lines.

Detailed Experimental Protocol: PAR Formation Assay

This protocol outlines a general method for assessing intracellular PARP activity inhibition, as described in studies of potent PARP inhibitors like BMN 673.[1]

Objective: To quantify the inhibition of PAR synthesis in cells treated with a 6-Bromonicotinamide derivative after inducing DNA damage.

Materials:

-

HR-deficient and HR-proficient cancer cell lines (e.g., LoVo)

-

Cell culture medium and supplements

-

6-Bromonicotinamide derivative of interest

-

Hydrogen peroxide (H₂O₂) for inducing DNA damage

-

Lysis buffer

-

Anti-PAR antibody

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

ELISA plate or Western blot apparatus

-

Detection substrate

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the 6-Bromonicotinamide derivative for a predetermined incubation period (e.g., 2-4 hours). Include a vehicle-only control.

-

Induction of DNA Damage: Induce single-strand DNA breaks by exposing the cells to a DNA-damaging agent like H₂O₂ for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

-

Quantification of PAR:

-

ELISA-based method: Coat an ELISA plate with the cell lysates. Detect the amount of PAR using a primary anti-PAR antibody followed by a secondary antibody conjugated to a reporter enzyme. Add the substrate and measure the signal.

-

Western Blot method: Separate the proteins in the cell lysate by SDS-PAGE, transfer them to a membrane, and probe with an anti-PAR antibody to visualize the PARylated proteins.

-

-

Data Analysis: Quantify the signal for each treatment condition and normalize it to the vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces PAR formation by 50%.

Causality Behind Experimental Choices:

-

Choice of Cell Lines: The use of both HR-deficient (e.g., BRCA1/2 mutant) and HR-proficient (wild-type) cell lines is crucial to demonstrate the synthetic lethal effect. A potent and selective PARP inhibitor will show significantly greater cytotoxicity (lower IC50) in the HR-deficient cells.

-

Induction of DNA Damage: The addition of a DNA-damaging agent like H₂O₂ is necessary to activate PARP robustly, providing a clear dynamic range to measure the effect of the inhibitor.

Part 4: Beyond PARP Inhibition - Other Mechanisms of Action

While PARP inhibition is the most prominent mechanism of action for many 6-Bromonicotinamide derivatives, it is important to acknowledge that the nicotinamide scaffold is versatile and can be adapted to target other enzymes. For instance, certain nicotinamide derivatives have been designed and synthesized to act as:

-

Succinate Dehydrogenase (SDH) Inhibitors: These compounds have shown potential as antifungal agents by targeting a key enzyme in the Krebs cycle.[8][9]

-

Aromatase Inhibitors: Some 6-bromoandrostenedione derivatives, which share a related structural motif, have been investigated for their ability to inhibit aromatase, an enzyme involved in estrogen synthesis.[10]

The specific mechanism of action is highly dependent on the overall chemical structure of the derivative. However, in the context of cancer therapy, the focus remains predominantly on their role as PARP inhibitors.

Conclusion

6-Bromonicotinamide derivatives represent a powerful class of targeted therapeutic agents. Their primary mechanism of action, the competitive inhibition of PARP1 and PARP2, leverages the concept of synthetic lethality to selectively eliminate cancer cells with deficiencies in homologous recombination repair. This in-depth understanding of their molecular mechanism, supported by robust experimental validation, is essential for the ongoing development and clinical application of these promising compounds in oncology.

References

-

Shen, Y. et al. (2013). BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency. Clinical Cancer Research, 19(18), 5003-5015. Available at: [Link]

-

Li, J. H., & Zhang, J. (2001). PARP inhibitors. IDrugs, 4(7), 804-812. Available at: [Link]

-

Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 8, 269. Available at: [Link]

-

Wang, X., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. RSC Advances, 10(3), 1537-1544. Available at: [Link]

-

Lee, A. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(10), 2893. Available at: [Link]

-

Gupte, R., Liu, Z., & Kraus, W. L. (2017). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Cell, 169(5), 785-800. Available at: [Link]

-

Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? [Video]. YouTube. Available at: [Link]

-

Pascual, T., et al. (2021). Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer. Cancers, 13(16), 4165. Available at: [Link]

-

Numazawa, M., & Tachibana, M. (2002). Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. Journal of Medicinal Chemistry, 45(18), 3843-3850. Available at: [Link]

-

Zhang, J., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 72(11), 2139-2146. Available at: [Link]

Sources

- 1. BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Bromonicotinamide as a Versatile Precursor for Novel PARP Inhibitors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Targeting the Achilles' Heel of Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central players in the cellular DNA damage response (DDR).[1][2][3] PARP-1 acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains.[1][4] This process recruits other DNA repair proteins to resolve the damage. In recent years, inhibiting PARP has emerged as a groundbreaking strategy in oncology, especially for cancers harboring defects in the homologous recombination (HR) repair pathway, such as those with mutations in the BRCA1 or BRCA2 genes.[5][6][7]

The efficacy of PARP inhibitors (PARPi) is rooted in the concept of "synthetic lethality".[3][4] Cancer cells with defective HR (e.g., BRCA1/2 mutations) are heavily reliant on PARP-mediated base excision repair (BER) to handle SSBs. When PARP is inhibited, these SSBs go unrepaired and collapse into more lethal double-strand breaks (DSBs) during DNA replication.[8] Without a functional HR pathway to repair these DSBs, the cell accumulates catastrophic genomic instability and undergoes apoptosis.[8][9] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received regulatory approval for treating various cancers, validating this therapeutic approach.[5][9][10]

The chemical architecture of most PARP inhibitors is designed to mimic the nicotinamide moiety of PARP's natural substrate, NAD+, thereby competitively binding to the enzyme's catalytic domain.[7][11] This guide focuses on the strategic importance of 6-Bromonicotinamide , a key heterocyclic building block, as a versatile and efficient precursor for the synthesis of novel PARP inhibitors. We will explore the underlying biology of PARP inhibition, the chemical rationale for using this specific precursor, and provide a technical framework for its application in drug discovery workflows.

PART 1: The Molecular Basis of PARP Inhibition

The Dual Mechanisms of Action: Catalytic Inhibition and PARP Trapping

Initially, the mechanism of PARP inhibitors was thought to be straightforward: competitive inhibition of PARP's catalytic activity, preventing the repair of SSBs.[1][3] However, a more potent mechanism, known as "PARP trapping," has since been identified.[12][13] This model posits that PARP inhibitors bind so tightly to the PARP enzyme that they "trap" the PARP-DNA complex at the site of damage.[12][13] These trapped complexes are more cytotoxic than unrepaired SSBs because they physically obstruct DNA replication and transcription, leading to the formation of toxic DSBs.[6][8]

Different PARP inhibitors exhibit varying degrees of trapping efficiency, which contributes to their distinct potency and toxicity profiles.[12][13] For researchers, understanding this dual mechanism is critical for designing next-generation inhibitors with an optimized balance of catalytic inhibition and trapping for improved therapeutic indices.

The Principle of Synthetic Lethality

Synthetic lethality occurs when a combination of deficiencies in two or more genes leads to cell death, whereas a deficiency in only one of those genes does not.[3][4] The relationship between PARP inhibition and BRCA deficiency is the canonical example of this principle in cancer therapy.[3][6]

-

Healthy Cells: Possess both functional PARP-mediated BER and functional BRCA-mediated HR. If one pathway is inhibited, the other can compensate, ensuring genomic stability and cell survival.

-

BRCA-Mutant Cancer Cells: Lack functional HR. Their survival is critically dependent on PARP to repair SSBs.

-

Therapeutic Intervention: Introducing a PARP inhibitor into a BRCA-mutant cell disables its last major DNA repair option, leading to the accumulation of DSBs and selective cell death.[9]

This targeted approach allows for potent killing of cancer cells while largely sparing normal, healthy cells, which forms the basis of the favorable safety profile of PARP inhibitors.[12]

PART 2: 6-Bromonicotinamide as a Core Building Block

The chemical scaffold of a successful PARP inhibitor must effectively occupy the nicotinamide-binding pocket of the enzyme's catalytic domain. 6-Bromonicotinamide is an ideal starting material for this purpose due to its inherent structural and chemical properties.

Chemical Properties and Strategic Advantages

6-Bromonicotinamide possesses the core nicotinamide structure essential for PARP recognition, with a strategically placed bromine atom that serves as a versatile handle for synthetic elaboration.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O | PubChem[14] |

| Molecular Weight | 201.02 g/mol | PubChem[14] |

| IUPAC Name | 6-bromopyridine-3-carboxamide | N/A |

| Key Functional Groups | Pyridine Ring, Carboxamide (Amide), Aryl Bromide | N/A |

| Reactivity Hotspot | C-Br bond at the 6-position, ideal for cross-coupling reactions. | N/A |

Causality Behind its Utility:

-

Mimicry of NAD+: The nicotinamide portion of the molecule is a well-established pharmacophore that mimics the natural substrate of PARP, NAD+, ensuring high binding affinity to the target.[7][11]

-

Synthetic Versatility: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward and modular installation of diverse aryl, heteroaryl, or amine substituents, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties of the final inhibitor.

-

Commercial Availability: It is a readily available and cost-effective starting material, which is a critical consideration for scalable drug development campaigns.[15]

PART 3: A Representative Synthetic Workflow

While the exact commercial synthesis routes for approved PARP inhibitors are proprietary and often start from different materials[16][17], we can outline a robust and field-proven workflow demonstrating how 6-Bromonicotinamide can be used to construct a novel PARP inhibitor scaffold. This section provides a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 6-Bromonicotinamide with a generic arylboronic acid to generate a 6-aryl-nicotinamide scaffold, a common core in many PARP inhibitors.

Objective: To synthesize 6-(4-methoxyphenyl)nicotinamide as a representative example.

Materials:

-

6-Bromonicotinamide

-

4-Methoxyphenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

Step-by-Step Methodology:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromonicotinamide (1.0 g, 4.97 mmol, 1.0 eq) and 4-Methoxyphenylboronic acid (0.91 g, 5.97 mmol, 1.2 eq).

-

Reagent Addition: Add Potassium Carbonate (2.06 g, 14.9 mmol, 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.

-

Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.18 g, 0.25 mmol, 0.05 eq). Immediately add anhydrous 1,4-dioxane (30 mL) and degassed water (6 mL) via syringe. The use of a phosphine ligand like dppf stabilizes the palladium catalyst and facilitates the catalytic cycle. The aqueous base is necessary for the transmetalation step.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 6-Bromonicotinamide is consumed.

-

Workup - Quenching and Extraction: Cool the mixture to room temperature. Dilute with water (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The desired product is organic-soluble.

-

Workup - Washing: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 6-(4-methoxyphenyl)nicotinamide.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 4: Bio-Assay Cascade for Inhibitor Validation

Once a novel compound is synthesized, its biological activity must be rigorously validated. The following is a standard cascade of in vitro assays to characterize a putative PARP inhibitor.

PARP-1 Enzymatic Inhibition Assay

Objective: To determine the concentration of the synthesized compound required to inhibit PARP-1 enzyme activity by 50% (IC₅₀).

Principle: This is typically a cell-free assay that measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP-1. The signal is detected colorimetrically or via chemiluminescence.

Abbreviated Protocol:

-

Coat a 96-well plate with histone proteins.

-

Add activated DNA (containing nicks) to activate the PARP-1 enzyme.

-

Add recombinant human PARP-1 enzyme.

-

Add the synthesized inhibitor across a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Initiate the reaction by adding a biotinylated NAD+ substrate. Incubate for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

-

Add HRP substrate (e.g., TMB) and measure the resulting signal on a plate reader.

-

Calculate the % inhibition at each concentration relative to a vehicle control (e.g., DMSO) and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular PARylation Assay (Western Blot)

Objective: To confirm that the compound inhibits PARP activity within intact cells.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activation. The level of PAR formation (PARylation) is then measured in the presence or absence of the inhibitor.

Abbreviated Protocol:

-

Seed cancer cells (e.g., HeLa or a relevant BRCA-mutant line) in a 6-well plate.

-

Pre-treat cells with the synthesized inhibitor at various concentrations for 1-2 hours.

-

Induce DNA damage by adding a low concentration of a damaging agent like hydrogen peroxide (H₂O₂) for 15 minutes.

-

Immediately lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for poly(ADP-ribose) (anti-PAR).

-

Use a loading control (e.g., anti-Actin or anti-GAPDH) to ensure equal protein loading.

-

Visualize the bands using a secondary antibody and chemiluminescence. A potent inhibitor will show a dose-dependent reduction in the PAR signal.[10]

Cell Viability Assay (Synthetic Lethality)

Objective: To demonstrate selective cytotoxicity in BRCA-deficient cells compared to BRCA-proficient cells.

Principle: This assay measures the differential effect of the inhibitor on the proliferation of paired cell lines that are genetically identical except for their BRCA status.

Abbreviated Protocol:

-

Seed both BRCA1/2-mutant cells (e.g., CAPAN-1) and BRCA1/2-wildtype cells (e.g., BxPC-3) in 96-well plates.

-

Treat the cells with a serial dilution of the synthesized inhibitor for 5-7 days.

-

Measure cell viability using a reagent such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.

-

Plot cell viability against inhibitor concentration for both cell lines and calculate the GI₅₀ (concentration for 50% growth inhibition).

-

A successful PARP inhibitor will show a significantly lower GI₅₀ value in the BRCA-mutant cell line, demonstrating synthetic lethality.

Conclusion

6-Bromonicotinamide stands out as a high-value precursor in the discovery and development of novel PARP inhibitors. Its structure contains the essential nicotinamide pharmacophore for target binding, while its reactive bromine handle provides a gateway to extensive chemical diversification through robust and scalable cross-coupling methodologies. The ability to systematically modify the scaffold allows medicinal chemists to fine-tune the compound's properties, balancing enzymatic inhibition, PARP trapping, and ADME characteristics. By leveraging this versatile building block within a structured synthetic and biological evaluation cascade, researchers can efficiently advance the next generation of targeted cancer therapies based on the powerful principle of synthetic lethality.

References

- Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified.

- Cancer Research UK. (2024). PARP Inhibitors | Targeted cancer drugs.

- MD Anderson Cancer Center. (2024).

- Zimmer, A. et al. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.

- Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?.

- BOC Sciences. (n.d.). CAS 1207456-01-6 Talazoparib.

- PubChem, NIH. (n.d.). 6-Bromo-N-methylnicotinamide.

- Green Chemistry (RSC Publishing). (n.d.). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.

- Google Patents. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.

- Wang, S. et al. (n.d.).

- MedKoo Biosciences. (n.d.). Talazoparib Synthetic Routes.

- MDPI. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib.

- Patsnap. (2025).

- Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.

- PubMed. (2025).

- MedKoo Biosciences. (n.d.). Olaparib Synthetic Routes.

- ChemicalBook. (2025). 6-BROMONICOTINAMIDE | 889676-37-3.

- PubMed Central. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors.

- Rose, M. et al. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.

- PubChem, NIH. (n.d.). 5-Bromonicotinamide.

- PubMed Central, NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

- MDPI. (2021). Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer.

- Cancer Research. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.

- PubMed Central. (2025). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy.

- PubMed Central. (2022).

Sources

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 5. cancerresearchuk.org [cancerresearchuk.org]

- 6. Recent Advances in Enhancing the Therapeutic Index of PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 10. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]

- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 6-BROMONICOTINAMIDE | 889676-37-3 [chemicalbook.com]

- 16. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. medkoo.com [medkoo.com]

The Synthesis of Novel 6-Bromonicotinamide Derivatives: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the synthesis of novel 6-Bromonicotinamide derivatives, a class of compounds of significant interest to researchers, scientists, and drug development professionals. 6-Bromonicotinamide serves as a versatile scaffold, amenable to a wide array of chemical modifications, particularly at the C-6 position. This document delineates the strategic synthesis of the 6-Bromonicotinamide core and details robust, field-proven protocols for its subsequent derivatization through modern catalytic cross-coupling reactions and nucleophilic aromatic substitution. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this guide, ensuring technical accuracy and practical applicability in a research and development setting.

Introduction: The Therapeutic Potential of Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1][2]. The nicotinamide scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The introduction of a bromine atom at the 6-position of the nicotinamide ring creates a key intermediate, 6-Bromonicotinamide, which is primed for diverse functionalization. This strategic halogenation provides a reactive handle for the introduction of various substituents, enabling the systematic exploration of chemical space and the optimization of pharmacological properties. The resulting derivatives have shown promise in various therapeutic areas, including oncology and neurology[3][4].

This guide will first detail a reliable synthetic route to the 6-Bromonicotinamide starting material. Subsequently, it will provide a comprehensive overview of state-of-the-art methodologies for the synthesis of novel derivatives, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Synthesis of the 6-Bromonicotinamide Core

A robust and scalable synthesis of the 6-Bromonicotinamide starting material is paramount for any drug discovery campaign. While direct bromination of nicotinamide can be challenging due to the deactivating effect of the pyridine nitrogen, a reliable method involves the Sandmeyer reaction starting from the readily available 6-aminonicotinamide.

The Sandmeyer Reaction: A Reliable Route to 6-Bromonicotinamide

The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate[3][5][6][7]. This two-step process first involves the diazotization of 6-aminonicotinamide, followed by the introduction of the bromine atom using a copper(I) bromide catalyst.

Experimental Protocol: Synthesis of 6-Bromonicotinamide via Sandmeyer Reaction

Materials:

-

6-Aminonicotinamide

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-aminonicotinamide (1.0 eq.) in a mixture of hydrobromic acid (48%, 3.0 eq.) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid (48%, 2.0 eq.).

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude 6-Bromonicotinamide by recrystallization or column chromatography on silica gel.

-

Derivatization of 6-Bromonicotinamide: A Gateway to Novel Chemical Entities

The bromine atom at the C-6 position of 6-Bromonicotinamide is a versatile handle for introducing a wide range of functional groups. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis and are indispensable for the construction of complex molecular architectures[8][9][10]. For 6-Bromonicotinamide, the most relevant transformations include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially with the potentially coordinating nicotinamide moiety.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 6-Bromonicotinamide and an organoboron reagent, such as a boronic acid or ester[11][12][13][14]. This reaction is highly valued for its broad functional group tolerance and the commercial availability of a vast array of boronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Bromonicotinamide

Materials:

-

6-Bromonicotinamide

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 6-Bromonicotinamide (1.0 eq.), the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling 6-Bromonicotinamide with a primary or secondary amine[8][9][10]. This reaction provides access to a diverse range of 6-aminonicotinamide derivatives, which are prevalent in many biologically active compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Bromonicotinamide

Materials:

-

6-Bromonicotinamide

-

Amine (1.1-1.5 eq.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, SPhos, 2-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-2.5 eq.)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube.

-

Add the anhydrous, degassed solvent, followed by 6-Bromonicotinamide and the amine.

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Heck reaction allows for the coupling of 6-Bromonicotinamide with alkenes to form substituted alkenes[15][16][17][18], while the Sonogashira reaction facilitates the coupling with terminal alkynes to yield arylalkynes[5][6][7][19][20]. These reactions are invaluable for introducing unsaturation and extending the carbon framework of the nicotinamide scaffold. The protocols are analogous to the Suzuki and Buchwald-Hartwig reactions, typically employing a palladium catalyst, a base, and in the case of the Sonogashira reaction, a copper(I) co-catalyst.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in 6-Bromonicotinamide, further activated by the electron-withdrawing carboxamide group, makes it susceptible to nucleophilic aromatic substitution (SNAr)[16][17][20][21][22][23][24][25][26]. This provides a complementary, often palladium-free, method for introducing nucleophiles at the C-6 position. Common nucleophiles include alkoxides, thiolates, and amines.

Experimental Protocol: General Procedure for SNAr of 6-Bromonicotinamide with an Amine

Materials:

-

6-Bromonicotinamide

-

Amine (2.0-5.0 eq., can also be used as solvent)

-

Base (optional, e.g., K₂CO₃, Et₃N)

-

Polar aprotic solvent (e.g., DMSO, DMF, NMP)

-

Inert gas (Argon or Nitrogen)

-

Sealed tube or microwave reactor

Procedure:

-

To a sealed tube, add 6-Bromonicotinamide and the amine.

-

If the amine is not used as the solvent, add the polar aprotic solvent and an optional base.

-

Seal the tube and heat the reaction mixture to 100-180 °C. Microwave irradiation can often accelerate the reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, pour into water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: A Comparative Overview of Derivatization Reactions

The following table summarizes representative reaction conditions and expected yields for the derivatization of 6-Bromonicotinamide and its close analog, 6-Bromonicotinonitrile. This data serves as a starting point for reaction optimization.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | Moderate-High[5] |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 60-88[5] |

| Sonogashira | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92[5] |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 12-24 | Moderate-High[15] |

| Cyanation | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | KOAc | Dioxane/H₂O | 100 | 1 | High[5] |

| SNAr (Amine) | Piperidine | None | None | Piperidine | 150 | 24 | Good |

Note: Yields are based on analogous substrates and may vary depending on the specific coupling partners and reaction conditions.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: General workflow for the synthesis of novel 6-Bromonicotinamide derivatives.

Caption: Overview of palladium-catalyzed cross-coupling reactions for derivatization.

Conclusion

6-Bromonicotinamide is a highly valuable and versatile building block for the synthesis of novel derivatives with significant potential in drug discovery. This guide has provided a comprehensive overview of a reliable synthetic route to the core structure and detailed, practical protocols for its derivatization via modern synthetic methodologies. The presented information, grounded in established chemical principles and supported by relevant literature, is intended to empower researchers to efficiently explore the chemical space around the nicotinamide scaffold and accelerate the development of new therapeutic agents. Careful optimization of the described reaction conditions will be key to achieving success with specific substrates.

References

- Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile - Benchchem. (URL: )

- A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile - Benchchem. (URL: )

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

- Mechanistic Insights into 6-Bromonicotinonitrile Cross-Coupling Reactions: A Compar

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

-

nucleophilic aromatic substitutions - YouTube. (URL: [Link])

- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile - Benchchem. (URL: )

-

Heck reaction - Wikipedia. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])

-

Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. (URL: [Link])

-

Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])

-

Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Directed nucleophilic aromatic substitution reaction - RSC Publishing. (URL: [Link])

-

Nucleophilic aromatic substitution I (video) - Khan Academy. (URL: [Link])

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | CoLab. (URL: [Link])

-

Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar. (URL: [Link])

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

6-Bromonicotinic acid | CAS#:6311-35-9 | Chemsrc. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

The chemistry of the vitamin B3 metabolome - PMC - PubMed Central - NIH. (URL: [Link])

-

Nicotinamide | C6H6N2O | CID 936 - PubChem - NIH. (URL: [Link])

-

Nicotinate and Nicotinamide Metabolism | Pathway - PubChem - NIH. (URL: [Link])

-

Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC. (URL: [Link])

-

Microbial production of 6-hydroxynicotinic acid, an important building block for the synthesis of modern insecticides - R Discovery. (URL: [Link])

-

6-Bromonicotinic acid CAS#: 6311-35-9 • ChemWhat | Database of Chemicals & Biologicals. (URL: [Link])

-

Some 6-substituted nicotinamides: synthesis and antineoplastic activities. - Literature - Data resources - CNGBdb. (URL: [Link])

Sources

- 1. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. benchchem.com [benchchem.com]

- 19. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 23. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 24. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. Khan Academy [khanacademy.org]

- 26. chem.libretexts.org [chem.libretexts.org]

The Strategic Utility of 6-Bromonicotinamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, 6-Bromonicotinamide has emerged as a pivotal building block, offering a unique combination of reactivity and structural features that have been exploited in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the applications of 6-Bromonicotinamide in medicinal chemistry, with a particular focus on its role in the development of enzyme inhibitors, its utility as a scaffold for library synthesis, and its contribution to our understanding of critical biological pathways. Through a synthesis of established literature and practical insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted potential of this valuable chemical entity.

Introduction: The Versatility of a Halogenated Nicotinamide

6-Bromonicotinamide, a halogenated derivative of nicotinamide (a form of vitamin B3), is a crystalline solid that has garnered significant attention in the field of medicinal chemistry.[1] Its strategic importance lies in the presence of a bromine atom at the 6-position of the pyridine ring. This halogen provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl substituents.[2] This synthetic tractability, coupled with the inherent biological relevance of the nicotinamide core, makes 6-Bromonicotinamide an invaluable starting material for the construction of complex molecular architectures with therapeutic potential.[1]

The nicotinamide moiety itself is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a central role in cellular metabolism and a multitude of enzymatic reactions.[3][4] Consequently, molecules incorporating this scaffold have the potential to interact with a wide range of biological targets, including enzymes that utilize NAD+ as a substrate or cofactor. This guide will delve into the specific applications that have leveraged these unique chemical and biological properties.

Mechanism of Action: A Focus on PARP Inhibition

A primary area where 6-Bromonicotinamide and its derivatives have made a significant impact is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][5] PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks.[6]

The Role of PARP in DNA Repair and Cancer

In healthy cells, PARP detects single-strand DNA breaks and synthesizes poly(ADP-ribose) chains to recruit other DNA repair proteins.[6] However, in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (which are critical for homologous recombination, a major double-strand break repair pathway), the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks.[5][7][8] During DNA replication, these breaks are converted into toxic double-strand breaks, which cannot be efficiently repaired in BRCA-deficient cells, ultimately leading to cell death. This concept is known as synthetic lethality.[9]

6-Bromonicotinamide Derivatives as PARP Inhibitors

The nicotinamide core of 6-Bromonicotinamide serves as a mimic of the NAD+ substrate, allowing its derivatives to bind to the catalytic domain of PARP enzymes.[5][8] The bromine atom at the 6-position provides a key vector for synthetic elaboration, enabling the optimization of potency and selectivity. By employing cross-coupling reactions, medicinal chemists can introduce various functional groups that interact with specific residues in the PARP active site, thereby enhancing binding affinity and inhibitory activity.

Diagram: Mechanism of PARP Inhibition and Synthetic Lethality

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

6-Bromonicotinamide as a Versatile Chemical Scaffold

Beyond PARP inhibitors, the synthetic utility of 6-Bromonicotinamide extends to the development of a wide range of other bioactive compounds.[1] Its ability to undergo various chemical transformations makes it an ideal starting point for generating compound libraries for high-throughput screening.

Suzuki-Miyaura Cross-Coupling for Library Synthesis